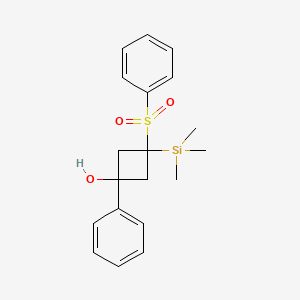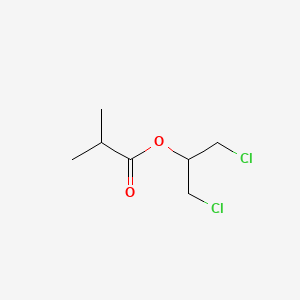
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a propanoic acid backbone with methyl, chloro, and chloromethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 2-methylpropanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for understanding enzyme specificity and kinetics.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of chloro and chloromethyl groups can impart biological activity, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes and food additives.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chloro and chloromethyl groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar in structure but lacks the methyl and chloromethyl groups.
Propanoic acid, 2-methyl-, ethyl ester: Similar but lacks the chloro and chloromethyl groups.
Propanoic acid, 2-methyl-: Lacks the ester and chloro groups.
Uniqueness
The uniqueness of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester lies in its combination of functional groups. The presence of both chloro and chloromethyl groups, along with the ester functionality, provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Número CAS |
88606-66-0 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
1,3-dichloropropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)7(10)11-6(3-8)4-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BGLKIYNFGQGMQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

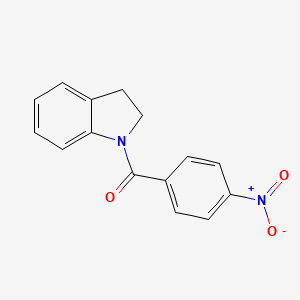

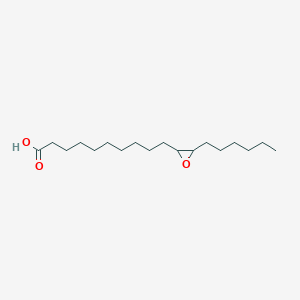
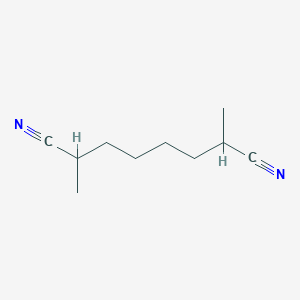

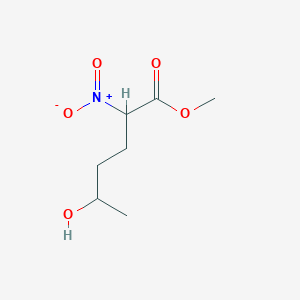

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
